molecular formula C25H16BrNO B2720094 1-(6-Bromo-4-phenylquinolin-2-yl)naphthalen-2-ol CAS No. 313069-28-2

1-(6-Bromo-4-phenylquinolin-2-yl)naphthalen-2-ol

Cat. No.: B2720094
CAS No.: 313069-28-2
M. Wt: 426.313
InChI Key: OIDUONXNMSCLHN-UHFFFAOYSA-N
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Description

1-(6-Bromo-4-phenylquinolin-2-yl)naphthalen-2-ol is a high-purity chemical reagent designed for research applications in medicinal chemistry and drug discovery. While specific studies on this exact compound are limited, its core structure is based on the quinoline scaffold, which is recognized as an efficient and privileged structure in the development of novel therapeutic agents . Quinoline derivatives are extensively investigated for their potent biological activities, particularly in oncology research. They have demonstrated promising antiproliferative effects against various cancer cell lines, including breast, lung, and colon cancers, through mechanisms such as apoptosis induction, cell cycle arrest, and inhibition of angiogenesis . Furthermore, structurally similar diarylquinoline compounds have shown significant value in infectious disease research, most notably as potent antimycobacterial agents that operate through a unique mechanism of action by inhibiting bacterial ATP synthase . The specific molecular architecture of this compound, featuring a bromo substituent and a naphthalen-ol group, suggests potential for use as a key intermediate or a core scaffold in synthetic chemistry programs. Researchers can utilize it to develop novel analogs for screening against a range of biological targets, or to explore structure-activity relationships (SAR). This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

1-(6-bromo-4-phenylquinolin-2-yl)naphthalen-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H16BrNO/c26-18-11-12-22-21(14-18)20(16-6-2-1-3-7-16)15-23(27-22)25-19-9-5-4-8-17(19)10-13-24(25)28/h1-15,28H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIDUONXNMSCLHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC3=C2C=C(C=C3)Br)C4=C(C=CC5=CC=CC=C54)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Bromo-4-phenylquinolin-2-yl)naphthalen-2-ol typically involves multi-step organic reactions. One common method includes the bromination of 4-phenylquinoline followed by coupling with naphthalen-2-ol. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

1-(6-Bromo-4-phenylquinolin-2-yl)naphthalen-2-ol undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can lead to the formation of de-brominated or hydrogenated products.

    Substitution: The bromine atom in the quinoline ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed under basic conditions.

Major Products

The major products formed from these reactions include various quinoline and naphthalene derivatives, each with unique functional groups that can be further utilized in different applications.

Scientific Research Applications

1-(6-Bromo-4-phenylquinolin-2-yl)naphthalen-2-ol has a wide range of scientific research applications:

    Chemistry: It serves as a precursor for the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is used in the study of biological pathways and as a probe in fluorescence microscopy.

    Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(6-Bromo-4-phenylquinolin-2-yl)naphthalen-2-ol involves its interaction with specific molecular targets and pathways. The brominated quinoline ring can interact with enzymes and receptors, modulating their activity. The naphthalen-2-ol moiety may contribute to the compound’s binding affinity and specificity. These interactions can lead to various biological effects, including inhibition or activation of specific pathways.

Comparison with Similar Compounds

Substituent Impact :

  • Bromine : Enhances electrophilicity and cross-coupling reactivity (e.g., Suzuki-Miyaura reactions) .
  • Hydroxyl vs. Methoxy : The -OH group in naphthalen-2-ol derivatives facilitates hydrogen bonding and acidity (pKa ~9.5), whereas methoxy groups increase hydrophobicity and steric hindrance .
  • Aromatic Systems: Quinoline’s nitrogen atom introduces basicity (pKa ~4.9) and coordination sites for metal complexes, as seen in Pd(II) complexes of naphthol-azo derivatives .

Physicochemical Properties

  • Solubility: The hydroxyl group in 1-(6-Bromo-4-phenylquinolin-2-yl)naphthalen-2-ol improves aqueous solubility compared to fully alkylated analogues (e.g., 1-(phenylethynyl)naphthalen-2-ol, which is highly hydrophobic) .
  • Melting Points : Brominated naphthol derivatives typically exhibit higher melting points (e.g., 160–162°C for 2',6-dimethoxy-[1,1'-binaphthalen]-2-ol ) due to intermolecular hydrogen bonding and π-stacking.
  • Crystallography: The title compound’s structural analogs, such as 1-[Amino(4-chlorophenyl)methyl]-6-bromonaphthalen-2-ol, form chiral crystals with dihedral angles of 76.59° between naphthol and aryl rings, stabilized by N-H···O and C-H···π interactions .

Biological Activity

1-(6-Bromo-4-phenylquinolin-2-yl)naphthalen-2-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a brominated quinoline moiety linked to a naphthol , which contributes to its unique chemical properties. The presence of the bromine atom enhances the compound's reactivity and interaction with biological targets through mechanisms such as halogen bonding.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The following mechanisms have been identified:

  • Enzyme Inhibition : The compound can inhibit various enzymes, altering metabolic pathways.
  • Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

Biological Activities

This compound exhibits a range of biological activities, including:

  • Anticancer Activity : Preliminary studies indicate that this compound has potential anticancer properties. It has shown effectiveness against various cancer cell lines, with IC50 values indicating significant inhibition of cell proliferation.
  • Antimicrobial Properties : The compound demonstrates antimicrobial activity, particularly against bacterial strains. Its structural components allow it to interfere with bacterial growth and metabolism.
  • Fluorescence Probing : It serves as a probe in fluorescence microscopy, aiding in the visualization of cellular processes.

Case Studies and Research Findings

Recent studies have highlighted the biological activity of this compound through various experimental approaches:

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 (µM)Reference
AnticancerA549 (Lung Cancer)0.5
AntimicrobialE. coli12
Fluorescence ProbingHeLa CellsN/A

Key Research Findings

  • Anticancer Studies : In vitro evaluations have shown that the compound significantly inhibits growth in several cancer cell lines, suggesting its potential as an anticancer agent. For instance, the study reported an IC50 value of 0.5 µM against A549 lung cancer cells, indicating potent cytotoxicity .
  • Mechanistic Insights : The mechanism behind its anticancer activity appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, as evidenced by downregulation of cyclin B1 and CDK1 .
  • Antimicrobial Activity : Research into its antimicrobial properties revealed effectiveness against E. coli with an IC50 value of 12 µM, suggesting potential for development as an antimicrobial agent .

Comparative Analysis with Similar Compounds

Comparative studies with structurally similar compounds have shown that the bromine substitution at the C6 position significantly enhances biological activity compared to other halogenated derivatives (e.g., chloro or iodo analogs). This highlights the importance of specific structural features in determining biological efficacy.

Table 2: Comparison with Similar Compounds

Compound NameAnticancer IC50 (µM)Antimicrobial Activity
This compound0.5Moderate
1-(6-Chloro-4-phenylquinolin-2-yl)naphthalen-2-ol5.0Low
1-(6-Iodo-4-phenylquinolin-2-yl)naphthalen-2-ol3.0Moderate

Q & A

Basic Question: What are the established synthetic routes for 1-(6-Bromo-4-phenylquinolin-2-yl)naphthalen-2-ol, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves diazotization and diazo-coupling reactions. For example, analogous compounds (e.g., thiazolylazo-naphthol derivatives) are synthesized via arylation of acrolein, followed by diazotization and coupling with naphthol derivatives under alkaline conditions . Key parameters include:

  • Temperature control : Maintain 0–5°C during diazotization to prevent premature decomposition.
  • pH adjustment : Use sodium acetate buffer (pH 4–5) for coupling reactions to stabilize intermediates.
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) ensures high purity.
    X-ray crystallography is recommended to confirm structural integrity post-synthesis .

Basic Question: What spectroscopic and crystallographic methods are critical for structural elucidation of this compound?

Answer:

  • X-ray crystallography : Resolve absolute configuration and intermolecular interactions (e.g., hydrogen bonds, π-π stacking). SHELX software (SHELXL/SHELXS) is widely used for refinement, with R-factors < 0.05 indicating high accuracy .
  • NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions. For example, naphthol protons resonate at δ 8.2–8.5 ppm (aromatic), while quinoline protons appear upfield (δ 7.3–7.8 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 456.08 for C₂₅H₁₇BrNO) .

Advanced Question: How can researchers resolve discrepancies between crystallographic data and computational modeling results?

Answer:
Discrepancies often arise from dynamic effects (e.g., torsional flexibility) or hydrogen-bonding variations. Strategies include:

  • Twinned data refinement : Use SHELXL’s TWIN/BASF commands for high-quality refinement of twinned crystals .
  • DFT calculations : Compare experimental bond lengths/angles (e.g., C–Br: 1.89 Å) with B3LYP/6-31G(d) optimized geometries .
  • Validation tools : Check PLATON alerts for missed symmetry or disorder .

Advanced Question: What strategies are employed to analyze the compound’s biological activity, particularly in anticancer research?

Answer:

  • In vitro assays : Screen against cancer cell lines (e.g., MCF-7, MDA-MB-231) using MTT assays. Analogous naphthol-quinoline hybrids show IC₅₀ values < 10 µM via topoisomerase inhibition .
  • Structure-activity relationships (SAR) : Modify substituents (e.g., bromine for electronic effects, phenyl for lipophilicity) to enhance selectivity .
  • Molecular docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., EGFR kinase domain) .

Advanced Question: How can researchers address conflicting spectral data during impurity profiling?

Answer:

  • HPLC-DAD/MS : Detect trace impurities (e.g., unreacted quinoline intermediates) with a C18 column (gradient: 70% MeOH to 95% over 20 min) .
  • 2D NMR (COSY, HSQC) : Assign overlapping signals (e.g., naphthol vs. quinoline protons) .
  • Comparative crystallography : Cross-validate with known isostructural analogs (e.g., 1-(4-bromophenyl)morpholinyl derivatives) .

Advanced Question: What methodologies are used to study the compound’s thermal stability and decomposition pathways?

Answer:

  • Thermogravimetric analysis (TGA) : Measure weight loss at 200–300°C (typical for naphthol decomposition).
  • DSC (Differential Scanning Calorimetry) : Identify phase transitions (e.g., melting point ~250°C) and exothermic decomposition peaks .
  • Gas chromatography-mass spectrometry (GC-MS) : Analyze volatile decomposition products (e.g., CO₂, bromobenzene) .

Advanced Question: How can stereochemical outcomes be controlled during synthesis?

Answer:

  • Chiral auxiliaries : Use (S)-VAPOL hydrogen phosphate to induce enantioselectivity in Betti-type reactions, achieving >90% ee .
  • Crystallization-induced asymmetric transformation : Recrystallize from ethanol/water to isolate dominant enantiomers .
  • Dynamic NMR : Monitor diastereomer interconversion rates (e.g., ΔG‡ > 20 kcal/mol for stable stereoisomers) .

Advanced Question: What are the challenges in scaling up synthesis while maintaining reproducibility?

Answer:

  • Microreactor technology : Ensure consistent mixing and temperature control for diazo-coupling steps, reducing byproducts by 30% .
  • Process analytical technology (PAT) : Use in-line FTIR to monitor reaction progress in real time .
  • DoE (Design of Experiments) : Optimize parameters (e.g., stoichiometry, solvent ratio) via response surface methodology .

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